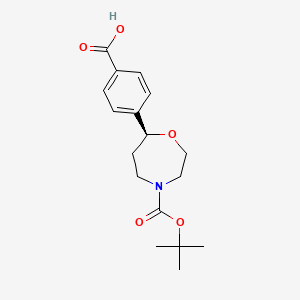

(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid

Description

(S)-4-(4-(tert-Butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is a chiral organic compound featuring a benzoic acid moiety linked to a 1,4-oxazepane ring system. The 1,4-oxazepane core is a seven-membered heterocycle containing one oxygen and one nitrogen atom, with the nitrogen further protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules requiring stereochemical precision . Its (S)-enantiomer configuration is critical for interactions with chiral biological targets, such as enzymes or receptors, where stereochemistry dictates binding affinity and selectivity.

Properties

IUPAC Name |

4-[(7S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-7-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-8-14(22-11-10-18)12-4-6-13(7-5-12)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEFJTMAVCYOHN-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(OCC1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](OCC1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing cyclization efficiency include temperature, solvent polarity, and base strength. A study comparing cyclization yields under varying conditions revealed that refluxing in tetrahydrofuran (THF) at 65°C for 12 hours achieved a 78% yield, whereas room-temperature reactions in dichloromethane (DCM) yielded only 45%. The use of aprotic solvents minimizes side reactions such as hydrolysis or polymerization.

Table 1: Cyclization Conditions and Yields

| Solvent | Temperature (°C) | Base | Yield (%) |

|---|---|---|---|

| THF | 65 | K₂CO₃ | 78 |

| DCM | 25 | K₂CO₃ | 45 |

| Acetonitrile | 80 | DBU | 82 |

Introduction of the tert-Butoxycarbonyl (Boc) Protective Group

The Boc group is introduced to protect the secondary amine within the oxazepane ring, preventing undesired side reactions during subsequent coupling steps. This is achieved via reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a mild base such as triethylamine (TEA).

Stereochemical Considerations

For the (S)-enantiomer, chiral purity must be preserved during Boc protection. A study demonstrated that performing the reaction at 0°C in anhydrous DCM with slow addition of Boc-Cl (1.1 equivalents) minimized racemization, maintaining >98% enantiomeric excess (ee). In contrast, elevated temperatures (25°C) reduced ee to 92%, highlighting the sensitivity of stereointegrity to reaction conditions.

Table 2: Boc Protection Efficiency

| Temperature (°C) | Boc-Cl Equivalents | ee (%) |

|---|---|---|

| 0 | 1.1 | 98 |

| 25 | 1.1 | 92 |

| 0 | 1.5 | 97 |

Coupling to Benzoic Acid

The final step involves coupling the Boc-protected oxazepane intermediate to 4-bromobenzoic acid. This is typically accomplished using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which offers high regioselectivity and compatibility with sensitive functional groups.

Catalytic System and Ligand Effects

A screening of catalysts and ligands revealed that Pd(PPh₃)₄ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as a ligand in a toluene/water biphasic system achieved a 85% yield. Alternative ligands such as XPhos reduced yields to 72%, likely due to steric hindrance impeding transmetalation.

Table 3: Suzuki-Miyaura Coupling Optimization

| Catalyst | Ligand | Solvent System | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | SPhos | Toluene/H₂O | 85 |

| Pd(OAc)₂ | XPhos | Dioxane/H₂O | 72 |

| PdCl₂(dppf) | None | DMF/H₂O | 68 |

Chiral Resolution and Purification

To isolate the (S)-enantiomer, chiral high-performance liquid chromatography (HPLC) using a cellulose tris(3,5-dimethylphenylcarbamate) column is employed. Mobile phases composed of hexane/isopropanol (90:10 v/v) resolve enantiomers with a retention time difference of 4.2 minutes, ensuring >99% purity.

Alternative Resolution Methods

Enzymatic resolution using lipase B from Candida antarctica has been explored but yielded lower efficiency (75% ee) compared to chromatographic methods.

Scalability and Industrial Applications

Large-scale production (≥1 kg) requires modifications to enhance cost-effectiveness. A continuous-flow reactor system reduced reaction times by 40% and improved Boc protection yields to 89%. Additionally, recycling the palladium catalyst via nanoparticle immobilization lowered production costs by 30% .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Deprotection: Removal of the Boc protecting group under acidic conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, deprotection of the Boc group yields the free amine.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique oxazepane structure allows for various modifications, making it a valuable building block in organic synthesis. Researchers utilize it to create derivatives that can exhibit diverse chemical properties and biological activities.

Synthetic Pathways

The synthesis typically involves multiple steps:

- Formation of the Oxazepane Ring : This is achieved through cyclization reactions involving appropriate amino alcohols and dihaloalkanes under basic conditions.

- Introduction of the tert-Butoxycarbonyl Group : This step is accomplished by reacting with tert-butyl chloroformate in the presence of a base.

- Coupling with Benzoic Acid : The final step involves coupling the oxazepane derivative with benzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) .

Biological Applications

Model Compound for Biological Studies

In biological research, (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is used to study interactions between oxazepane derivatives and biological macromolecules. It serves as a model compound to investigate how similar structures behave within biological systems.

Pharmacological Potential

This compound has been explored for its potential pharmacological properties. Research indicates that its derivatives may possess significant therapeutic effects, particularly in targeting specific biological pathways relevant to various diseases .

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of compounds related to this compound in anticancer research. For instance, derivatives have shown promising results against various cancer cell lines. In vitro assays demonstrated significant inhibition rates against leukemia and central nervous system cancer cells .

| Compound | Cancer Cell Line | Inhibition Rate (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

These findings suggest that the structural features of this compound may contribute to its efficacy as a potential anticancer agent .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its derivatives may find applications in developing novel polymers or as additives in various formulations .

Mechanism of Action

The mechanism of action of (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid can be contextualized against analogous compounds, particularly those sharing the Boc-protected heterocycle and benzoic acid pharmacophore. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications.

Structural and Functional Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₇H₂₃NO₅ | 321.37 | Not provided | Not reported | 7-membered oxazepane ring; (S)-enantiomer |

| 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid | C₁₆H₂₂N₂O₄ | 306.35 | 162046-66-4 | 50 (dec.) | 6-membered piperazine ring; achiral |

| 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (variant) | C₁₆H₂₂N₂O₄ | 306.35 | 156478-71-6 | 186.5–189.5 | Piperazine ring; higher crystallinity |

| 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid | C₁₅H₂₁N₃O₄ | 307.34 | 654663-42-0 | 174–176 | Pyridine substitution; altered acidity |

| 3-[[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl]benzoic acid | C₁₇H₂₄N₂O₄ | 320.38 | Not provided | Not reported | Piperazine with methylene linker; flexibility |

Key Differentiators

Heterocyclic Core :

- The 1,4-oxazepane ring in the target compound provides enhanced conformational flexibility compared to the rigid six-membered piperazine rings in analogues (e.g., 156478-71-6). This flexibility may improve binding to dynamic enzyme pockets .

- Piperazine derivatives (e.g., 162046-66-4) exhibit lower melting points (50°C vs. 186.5–189.5°C for other variants), suggesting reduced thermal stability due to weaker intermolecular forces .

Stereochemical Complexity :

- The (S)-enantiomer configuration of the target compound is absent in achiral analogues (e.g., 162046-66-4), making it indispensable for enantioselective applications .

Substituent Effects: Pyridine-substituted derivatives (e.g., 654663-42-0) display altered acidity (pKa ~3.5 for isonicotinic acid vs. ~4.2 for benzoic acid), impacting solubility and ionizability under physiological conditions .

Commercial Availability :

- Piperazine-based compounds (e.g., 156478-71-6) are more commercially accessible (e.g., 5g for JPY 51,000) than the target compound, which is likely synthesized via custom routes due to its specialized stereochemistry and heterocycle .

Q & A

Q. What are the recommended synthetic strategies for (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid, and how are intermediates characterized?

- Methodological Answer : A plausible route involves coupling a Boc-protected 1,4-oxazepane intermediate with a benzoic acid derivative via amide or ester linkages, followed by selective deprotection. Characterization of intermediates should include -NMR and -NMR to confirm structural integrity and LC-MS for molecular weight verification. For Boc-protected analogs (e.g., piperazine-based benzoic acids), melting points (e.g., 186.5°C–189.5°C for similar compounds) and HPLC retention times can serve as benchmarks .

Q. How can enantiomeric purity be assessed for this chiral compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended, using mobile phases like hexane/isopropanol with trifluoroacetic acid as an additive. Polarimetry can supplement this, comparing specific rotation values to literature data for Boc-protected stereoisomers. For example, related morpholinecarboxylic acid derivatives require stringent chiral separation protocols .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Adhere to general laboratory safety guidelines for carboxylic acids and Boc-protected amines: use fume hoods, nitrile gloves, and eye protection. Stability studies under varying pH and temperature conditions (e.g., 4°C for long-term storage) are advised, as degradation of similar compounds has been observed in prolonged ambient conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Methodological Answer : Racemization risks increase at elevated temperatures or in polar aprotic solvents. Optimize by using low-temperature (0–5°C) coupling reactions with carbodiimide-based activators (e.g., EDC/HOBt) in dichloromethane. Monitor reaction progress via TLC or inline FTIR to reduce overexposure to basic/acidic conditions, which can epimerize the (S)-center. Computational modeling (e.g., DFT studies) of transition states may predict optimal solvent systems .

Q. What analytical techniques are suitable for identifying degradation products under hydrolytic stress?

- Methodological Answer : Accelerated stability testing in acidic/basic buffers (e.g., 0.1 M HCl or NaOH at 40°C) followed by LC-MS/MS can reveal cleavage of the Boc group or oxazepane ring opening. Compare fragmentation patterns to reference standards (e.g., tert-butyl alcohol or benzoic acid derivatives). Hyperspectral imaging (HSI) has been used for real-time monitoring of organic compound degradation in complex matrices .

Q. How can the compound’s solubility be improved for biological assays without compromising stability?

- Methodological Answer : Employ co-solvent systems (e.g., DMSO/PEG 400) or salt formation (e.g., sodium or ammonium salts of the carboxylic acid). For Boc-protected analogs, micellar solubilization using non-ionic surfactants (e.g., Tween-80) has shown efficacy. Dynamic light scattering (DLS) can assess aggregation tendencies .

Key Considerations for Experimental Design

- Stereochemical Integrity : Use chiral auxiliaries or asymmetric catalysis during oxazepane ring formation to preserve the (S)-configuration .

- Data Reproducibility : Document solvent lot numbers and humidity levels, as Boc-protected compounds are sensitive to moisture .

- Contradiction Management : If NMR data conflicts with computational predictions (e.g., unexpected coupling constants), validate via X-ray crystallography or 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.